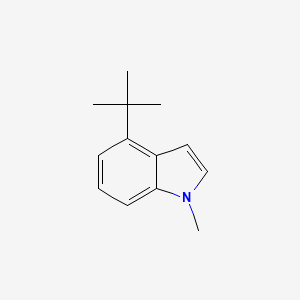
4-(tert-Butyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-1-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl and methyl groups in this compound enhances its chemical stability and modifies its reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts alkylation, where indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions: 4-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-(tert-Butyl)-1-methyl-1H-indoline.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the indole ring using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 4-(tert-Butyl)-1-methyl-1H-indoline.
Substitution: Nitrated or halogenated indole derivatives.
科学研究应用
Chemistry: 4-(tert-Butyl)-1-methyl-1H-indole is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and activity of indole-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Indole derivatives are known for their activity on serotonin receptors, and modifications to the indole structure can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.
作用机制
The mechanism of action of 4-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-tert-Butylphenol: An organic compound with a similar tert-butyl group, used in the production of epoxy resins and as a stabilizer in polymer chemistry.
Methyl tert-butyl ether: A compound used as a fuel additive to increase octane rating and reduce emissions.
4-tert-Butylcatechol: Used as a polymerization inhibitor and antioxidant in synthetic rubber and polymers.
Uniqueness: 4-(tert-Butyl)-1-methyl-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the indole ring with tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
4-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)11-6-5-7-12-10(11)8-9-14(12)4/h5-9H,1-4H3 |
InChI 键 |
RPRFKXBXZOKILE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C2C=CN(C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















